N-Boc-N6-tosyl-L-lysine DCHA
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Description
N-Boc-N6-tosyl-L-lysine DCHA is a compound that features dual protection of amino functions. The compound is a derivative of L-lysine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and a tosyl group. This dual protection is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it allows for selective deprotection and functionalization of the amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N6-tosyl-L-lysine DCHA typically involves the protection of the amino groups of L-lysine. The process begins with the introduction of the Boc group to the α-amino group of L-lysine. This is usually achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The ε-amino group is then protected by the tosyl group through a reaction with tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out
Properties
Molecular Formula |
C30H51N3O6S |
---|---|
Molecular Weight |
581.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
InChI Key |
ZJXFVVHYBAPBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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